Enhanced Oral Bioavailability via Amidoxime Prodrug Activation
N-Hydroxyamidines (amidoximes) function as prodrugs that are enzymatically reduced to the corresponding amidines in vivo, addressing the poor oral absorption inherent to strongly basic amidines [1]. In a class-level comparison, the bioavailability of benzamidine after oral administration of the amidoxime prodrug benzamidoxime was 74%, whereas the dihydroxyamidine prodrug N,N'-dihydroxybenzamidine achieved 91% bioavailability, demonstrating the quantitative advantage of N-hydroxylation for oral delivery [2].
| Evidence Dimension | Oral Bioavailability (F) |
|---|---|
| Target Compound Data | Not directly measured; inferred from amidoxime class behavior. |
| Comparator Or Baseline | Benzamidoxime (F = 74%) vs. N,N'-Dihydroxybenzamidine (F = 91%) |
| Quantified Difference | 17% absolute increase in oral bioavailability for dihydroxyamidine vs. mono-hydroxyamidine; both substantially exceed typical amidine bioavailability (<5% for many amidines). |
| Conditions | In vivo rat pharmacokinetic study (Liu et al., 2005). |
Why This Matters
This class-level evidence supports the selection of N'-hydroxy-2,2-dimethylpropanimidamide as an amidoxime building block for prodrug design, where improved oral bioavailability is a critical differentiator over the parent amidine.
- [1] Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. View Source
- [2] Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-Dihydroxyamidines: A New Prodrug Principle to Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry, 50(26), 6730–6734. View Source
